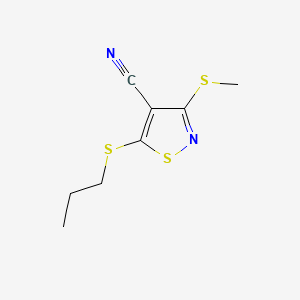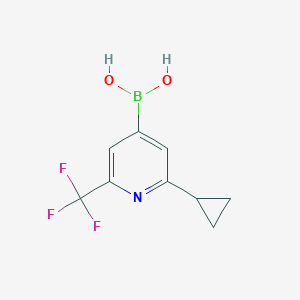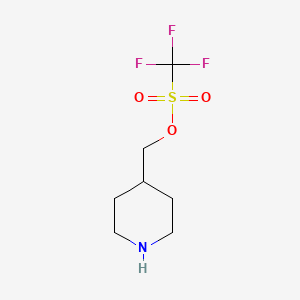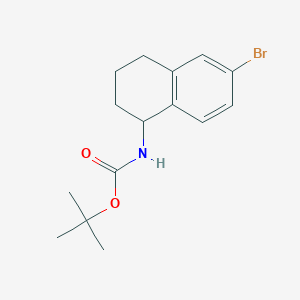
Tert-butyl (6-bromo-1,2,3,4-tetrahydronaphthalen-1-YL)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester is a chemical compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, making it a brominated derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester typically involves multiple steps. One common method includes the bromination of 1,2,3,4-tetrahydronaphthalene to introduce the bromine atom at the desired position. This is followed by the reaction with carbamic acid and 1,1-dimethylethyl ester under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent production quality.
化学反应分析
Types of Reactions
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学研究应用
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which (6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets. The bromine atom and the carbamic acid ester group play crucial roles in these interactions, affecting the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-: A similar compound without the bromine atom and carbamic acid ester group.
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene: Another brominated derivative with different substituents.
Uniqueness
(6-Bromo-1,2,3,4-tetrahydro-1-Naphthalenyl)carbamic acid 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the bromine atom and the carbamic acid ester group makes it a versatile compound for various research and industrial purposes.
属性
分子式 |
C15H20BrNO2 |
|---|---|
分子量 |
326.23 g/mol |
IUPAC 名称 |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-6-4-5-10-9-11(16)7-8-12(10)13/h7-9,13H,4-6H2,1-3H3,(H,17,18) |
InChI 键 |
JVUOGOODOLRWDF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCCC2=C1C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


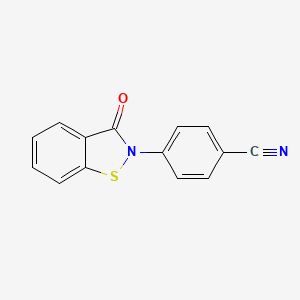
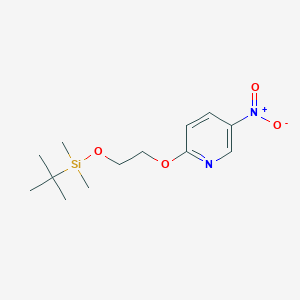

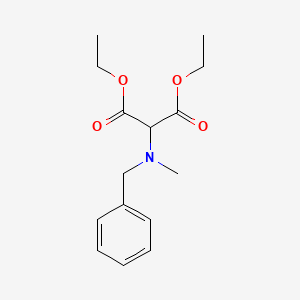
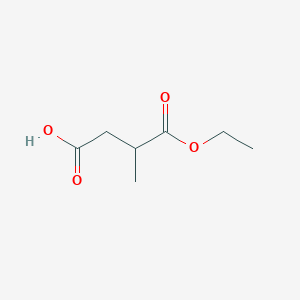
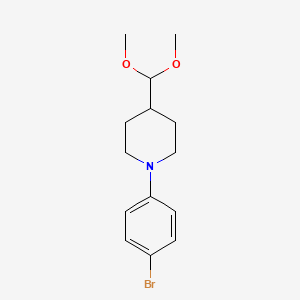
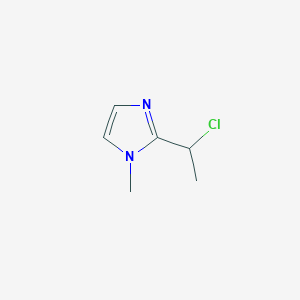
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
